molecular formula C10H15NO2S B4744302 N,N-dimethyl-1-(4-methylphenyl)methanesulfonamide

N,N-dimethyl-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B4744302
M. Wt: 213.30 g/mol
InChI Key: IZVGTWRDBQKXEE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(4-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a 4-methylphenyl group attached to a methanesulfonamide backbone, with dimethylamine substituents on the sulfonamide nitrogen. Sulfonamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties .

Properties

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-9-4-6-10(7-5-9)8-14(12,13)11(2)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVGTWRDBQKXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(4-methylphenyl)methanesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired sulfonamide product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the substituent introduced.

Scientific Research Applications

Chemistry: N,N-dimethyl-1-(4-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide moiety is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N,N-dimethyl-1-(4-methylphenyl)methanesulfonamide with key analogs identified in the evidence:

Compound Name Molecular Formula Key Substituents Applications/Properties
This compound (Target) C₁₀H₁₅NO₂S 4-Methylphenyl, N,N-dimethyl sulfonamide Likely intermediate in agrochemical/pharmaceutical synthesis (inferred from analogs) .
Tolylfluanid (1-fluoro-N-(4-methylphenyl)-1,1-dichloro-N-((dimethylamino)sulfonyl)methanesulfonamide) C₁₀H₁₂Cl₂FNO₂S₂ 4-Methylphenyl, dichlorofluoro, dimethylamino sulfonamide Broad-spectrum fungicide; used in crop protection .
3-Desmethyl Sulfentrazone Metabolite (DMS) C₁₁H₁₀Cl₂F₂N₄O₃S Dichlorophenyl, difluoromethyl triazole, methanesulfonamide Herbicide metabolite; exhibits reduced phytotoxicity compared to parent compound .
N-Methyl-1-(4-nitrophenyl)methanesulfonamide C₈H₁₀N₂O₄S 4-Nitrophenyl, N-methyl sulfonamide Potential intermediate in explosives or dye synthesis .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide C₁₇H₁₇NO₄S 4-Methylphenyl, dihydrobenzodioxin, sulfonamide Studied for bioactivity in heterocyclic drug discovery .
Key Observations:
  • Substituent Effects : The 4-methylphenyl group in the target compound contrasts with halogenated (e.g., tolylfluanid) or nitro-substituted (e.g., 4-nitrophenyl) analogs, which exhibit enhanced electrophilicity and reactivity .

Crystallographic and Packing Behavior

Compounds with aryl sulfonamide moieties, such as those in , exhibit significant dihedral angles (~56°) between aromatic planes, driven by weak intermolecular interactions (C–H⋯N, C–H⋯X, π–π stacking). While crystallographic data for the target compound are absent, its 4-methylphenyl group likely induces similar packing via van der Waals interactions and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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